8-Bromo-6-fluoroquinoline-2-carbaldehyde
Overview
Description
8-Bromo-6-fluoroquinoline-2-carbaldehyde: is a chemical compound with the molecular formula C10H5BrFNO and a molecular weight of 254.06 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoroquinoline-2-carbaldehyde typically involves the bromination and fluorination of quinoline derivatives. One common method includes the following steps:
Bromination: Quinoline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 8th position.
Fluorination: The brominated quinoline is then reacted with a fluorinating agent, such as , to introduce the fluorine atom at the 6th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Bromo-6-fluoroquinoline-2-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives using reducing agents like .
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 8-Bromo-6-fluoroquinoline-2-carboxylic acid.
Reduction: 8-Bromo-6-fluoroquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 8-Bromo-6-fluoroquinoline-2-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a precursor for the synthesis of potential pharmaceutical agents .
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its derivatives are explored for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of advanced materials for electronics and photonics .
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The aldehyde group allows for covalent bonding with nucleophilic sites on target molecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
6-Bromo-8-fluoroquinoline: A compound with similar bromine and fluorine substitutions but different positional isomerism.
8-Bromoquinoline-2-carbaldehyde: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
6-Fluoroquinoline-2-carbaldehyde: Lacks the bromine atom, affecting its overall reactivity and applications.
Uniqueness: 8-Bromo-6-fluoroquinoline-2-carbaldehyde stands out due to the combined presence of bromine, fluorine, and aldehyde functional groups. This unique combination enhances its reactivity and makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
8-bromo-6-fluoroquinoline-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVKLZLPGJIBHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.